molecular formula C19H15ClN2O3S B11606068 ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11606068
M. Wt: 386.9 g/mol
InChI Key: SVIZIWBNVQLECX-AXPJIBDUSA-N
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Description

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring, a chlorophenyl group, and a pyridinylmethylidene moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenylamine is reacted with the thiophene derivative.

    Addition of the pyridinylmethylidene moiety: This can be done through condensation reactions, where the pyridine derivative is reacted with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5Z)-2-[(4-bromophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-2-[(4-fluorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiophene ring and the pyridinylmethylidene moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-(pyridin-2-ylmethylidene)thiophene-3-carboxylate

InChI

InChI=1S/C19H15ClN2O3S/c1-2-25-19(24)16-17(23)15(11-14-5-3-4-10-21-14)26-18(16)22-13-8-6-12(20)7-9-13/h3-11,23H,2H2,1H3/b15-11-,22-18?

InChI Key

SVIZIWBNVQLECX-AXPJIBDUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=N2)/SC1=NC3=CC=C(C=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=N2)SC1=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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